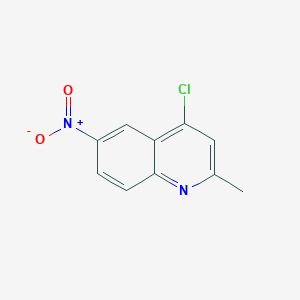

4-Chloro-2-methyl-6-nitroquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

4-chloro-2-methyl-6-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-6-4-9(11)8-5-7(13(14)15)2-3-10(8)12-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGPAZQKQYSOTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408174 | |

| Record name | 4-Chloro-2-methyl-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207-81-4 | |

| Record name | 4-Chloro-2-methyl-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Chloro 2 Methyl 6 Nitroquinoline

Established Synthetic Routes to Substituted Quinolines

The construction of the quinoline (B57606) ring system has been a subject of extensive research for over a century. Several named reactions have become fundamental tools for organic chemists, providing reliable pathways to a wide array of substituted quinolines. researchgate.net These classical methods, typically involving condensation and cyclization steps, remain highly relevant in contemporary synthesis.

Condensation and Cyclization Approaches

The traditional synthesis of quinolines often relies on the reaction between anilines and carbonyl compounds. These methods, while foundational, each offer unique advantages in accessing specific substitution patterns.

Conrad-Limpach Synthesis : This reaction involves the condensation of anilines with β-ketoesters. researchgate.netchemsrc.com Depending on the reaction temperature, it can selectively yield either 4-hydroxyquinolines (at lower temperatures via cyclization of a Schiff base) or 2-hydroxyquinolines (at higher temperatures). researchgate.netsmolecule.com For the synthesis of the precursor to 4-Chloro-2-methyl-6-nitroquinoline, this method is particularly relevant for creating the 4-hydroxy-2-methylquinoline (B36942) core. The reaction typically begins with the formation of an enamine from the aniline (B41778) and β-ketoester, which then undergoes thermal cyclization. chemsrc.com High-boiling point solvents are often employed to facilitate the high-energy cyclization step. nih.gov

Doebner-Miller Reaction : A modification of the Skraup synthesis, this reaction produces quinolines from anilines and α,β-unsaturated carbonyl compounds. nih.gov The reaction is catalyzed by strong acids, such as hydrochloric acid or Lewis acids like tin tetrachloride. researchgate.net It is a versatile method for producing a variety of substituted quinolines. google.com

Friedländer Synthesis : This is a straightforward and widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. u-szeged.huquora.com The reaction can be catalyzed by either acids or bases and is valued for its operational simplicity. u-szeged.hucymitquimica.com Recent advancements have focused on using more environmentally friendly catalysts like Nafion NR50 under microwave irradiation. nih.gov

Povarov Reaction : This is a powerful multicomponent reaction for synthesizing tetrahydroquinolines, which can then be oxidized to quinolines. researchgate.netatlantis-press.com It typically involves the [4+2] cycloaddition of an in-situ generated imine (from an aniline and an aldehyde) with an alkene or alkyne. researchgate.netmdpi.com Iodine-mediated versions have been developed that allow for the direct synthesis of substituted quinolines from methyl ketones, arylamines, and styrenes. google.comatlantis-press.com

Knorr Quinoline Synthesis : This method specifically produces 2-hydroxyquinolines (2-quinolones) from the cyclization of β-ketoanilides using a strong acid like sulfuric acid. bldpharm.comacs.org The reaction proceeds by converting a β-ketoanilide to the desired 2-hydroxyquinoline. researchgate.netrsc.org

Gould-Jacobs Reaction : This reaction provides access to 4-hydroxyquinoline (B1666331) derivatives from the reaction of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. The process involves an initial substitution, followed by a thermally induced cyclization, hydrolysis, and finally decarboxylation to yield the 4-hydroxyquinoline.

Interactive Table: Comparison of Classical Quinoline Syntheses

| Reaction Name | Key Reactants | Primary Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Conrad-Limpach | Aniline, β-Ketoester | 4-Hydroxyquinolines or 2-Hydroxyquinolines | High Temperature | researchgate.netchemsrc.com |

| Doebner-Miller | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinolines | Acid (Brønsted or Lewis) | nih.gov |

| Friedländer | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Substituted Quinolines | Acid or Base | u-szeged.hucymitquimica.com |

| Povarov | Aniline, Aldehyde, Alkene/Alkyne | Tetrahydroquinolines (then Quinolines) | Lewis or Brønsted Acids | researchgate.netmdpi.com |

| Knorr | β-Ketoanilide | 2-Hydroxyquinolines | Strong Acid (e.g., H₂SO₄) | bldpharm.comacs.org |

| Gould-Jacobs | Aniline, Alkoxymethylenemalonic Ester | 4-Hydroxyquinolines | Heat, then Hydrolysis/Decarboxylation |

Advanced Catalytic Approaches in Quinoline Synthesis

Modern synthetic chemistry has seen a shift towards catalytic methods to improve efficiency, selectivity, and sustainability. In quinoline synthesis, transition metal catalysts have become particularly prominent.

Palladium and Copper Catalysts : These metals are widely used to facilitate cross-coupling and cyclization reactions. For instance, palladium catalysts are employed in Suzuki-Miyaura reactions to form biaryl compounds that can subsequently cyclize to form quinolines. Copper catalysts are often used in Ullmann-type couplings of aryl halides with amines to generate precursors for quinoline synthesis.

Gold Catalysis : Gold-catalyzed methods have emerged as a powerful tool for quinoline synthesis, enabling various intermolecular annulation reactions and intramolecular cyclizations under mild conditions.

Nanocatalysts : The use of nanocatalysts, such as silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂), has shown promise in enhancing reaction yields and reducing reaction times for classical syntheses like the Doebner-Miller reaction. u-szeged.hu These catalysts offer high surface area and can be easily recovered and reused, aligning with green chemistry principles.

Targeted Synthesis of this compound and Analogues

The specific architecture of this compound necessitates a multi-step synthetic sequence, often starting from a suitably substituted aniline. The synthesis of its precursor, 2-methyl-6-nitroquinolin-4-ol, is a critical step, followed by a chlorination reaction.

Regioselective Functionalization Strategies

Achieving the correct substitution pattern (regioselectivity) is paramount in the synthesis of complex molecules like this compound. The regiochemical outcome is often dictated by the inherent electronic properties of the substrates and the reaction conditions.

Control in Cyclization : In reactions like the Conrad-Limpach and Knorr syntheses, temperature can be a critical factor in determining whether a 4-quinolone or a 2-quinolone is formed. researchgate.net

C-H Activation : Modern approaches increasingly utilize transition metal-catalyzed C-H activation to directly functionalize the quinoline core in a site-selective manner. This allows for the introduction of various functional groups at specific positions, which might be difficult to achieve through classical methods. For quinoline N-oxides, different positions (C2, C3, or C8) can be targeted by selecting the appropriate metal catalyst and reaction conditions.

Base-Controlled Functionalization : The use of different metal amide bases can control the regioselectivity of metalation on chloro-substituted quinolines. For example, using LDA (lithium diisopropylamide) can lead to functionalization at the C-3 position, while TMP-based magnesium or zinc reagents can direct functionalization to the C-2 or C-8 positions.

Advanced Synthetic Techniques and Green Chemistry Considerations

In line with the growing emphasis on sustainable chemistry, efforts have been made to develop more environmentally benign methods for quinoline synthesis. These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.

Microwave-Assisted Synthesis : Microwave irradiation has been shown to dramatically reduce reaction times and often improve yields in classical syntheses like the Friedländer and Gould-Jacobs reactions. nih.gov

Solvent-Free Reactions : Conducting reactions without a solvent or in greener solvents like water or ionic liquids minimizes the environmental impact associated with volatile organic compounds.

Multicomponent Reactions (MCRs) : Reactions like the Povarov synthesis are inherently atom-economical as they combine multiple starting materials into a complex product in a single step, reducing the number of synthetic operations and purification steps required. atlantis-press.com

Nanomaterial-Assisted Catalysis for Enhanced Yield and Reaction Efficiency

The application of nanomaterials as catalysts in organic synthesis has garnered significant attention due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity, selectivity, and easier separation and recovery of the catalyst. In the context of quinoline synthesis, nanomaterial-assisted catalysis offers a promising avenue for improving reaction efficiency and yield.

The proposed mechanism for this enhancement involves the stabilization of reaction intermediates on the acidic surface of the silica (B1680970) coating of the nanoparticles. tandfonline.comatlantis-press.com This stabilization facilitates the condensation and subsequent cyclization steps, leading to a higher yield of the desired quinoline product. Furthermore, the use of magnetic nanoparticles allows for easy separation of the catalyst from the reaction mixture using an external magnet, simplifying the workup process and enabling catalyst recycling. nih.gov

The key advantages of using nanomaterial catalysts in quinoline synthesis can be summarized as follows:

Increased Reaction Yields: The high catalytic activity of nanomaterials can lead to a significant increase in the percentage yield of the product. tandfonline.comatlantis-press.com

Milder Reaction Conditions: In some cases, the use of nanomaterials may allow for the reaction to be carried out under milder temperature and pressure conditions.

Enhanced Selectivity: Nanocatalysts can improve the selectivity of the reaction, favoring the formation of the desired product over side products.

The following table summarizes the comparative results for the synthesis of 2-methyl-6-nitroquinoline (B57331) with and without a nanomaterial catalyst, based on findings for analogous compounds.

| Catalyst | Reaction Time | Yield (%) |

| None (Conventional) | >120 min | ~40-50% |

| Fe₃O₄@SiO₂ Nanoparticles | ~80-90 min | >80% |

Data is extrapolated from studies on the synthesis of 2-methyl-6-nitroquinoline and is intended to be illustrative of the potential benefits of nanomaterial catalysis.

Sustainable Methodologies for this compound Production

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. The development of sustainable methodologies for the production of quinoline derivatives is an active area of research, focusing on the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. tandfonline.comnih.gov

For the synthesis of this compound, several green chemistry approaches could be envisioned, drawing from advancements in the synthesis of other quinoline derivatives.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.gov The application of microwave-assisted synthesis to the Doebner-von Miller or Friedländer reactions for the construction of the quinoline ring could significantly enhance the efficiency of the synthesis of 2-methyl-6-nitroquinoline, the precursor to the target compound.

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, can also promote reaction rates and yields. The cavitation effect induced by ultrasound can lead to the formation of localized hot spots with high temperature and pressure, accelerating the chemical transformation. This technique could be particularly beneficial for heterogeneous reactions involved in the synthesis.

Green Catalysts and Solvents:

The use of hazardous and corrosive acids like sulfuric acid is common in traditional quinoline syntheses. Replacing these with solid acid catalysts, such as zeolites or clays, which are often more environmentally friendly and easier to handle and separate, is a key aspect of greening the process. Furthermore, the substitution of volatile organic solvents (VOCs) with greener alternatives like water, ionic liquids, or deep eutectic solvents is a critical step towards sustainable production. ijpsjournal.com Research has shown that some quinoline syntheses can be effectively carried out in water, which is the most environmentally benign solvent. tandfonline.com

One-Pot Syntheses:

Designing synthetic routes that involve multiple reaction steps in a single reaction vessel, known as one-pot syntheses, can significantly reduce waste, energy consumption, and the need for purification of intermediates. A one-pot synthesis of this compound from simple starting materials would represent a significant advancement in its sustainable production.

The following table outlines potential sustainable approaches for the synthesis of this compound, based on green methodologies developed for other quinoline derivatives.

| Green Approach | Potential Advantages |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yield, higher purity |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields |

| Use of Solid Acid Catalysts | Easier separation, reusability, reduced corrosion |

| Aqueous Reaction Media | Environmentally benign, low cost, reduced toxicity |

| One-Pot Reaction | Reduced waste, energy efficiency, simplified procedure |

The development and implementation of these sustainable methodologies are crucial for the environmentally responsible production of this compound and other valuable chemical compounds.

Reactivity and Transformations of 4 Chloro 2 Methyl 6 Nitroquinoline

Nucleophilic Substitution Reactions

The electron-deficient nature of the quinoline (B57606) ring, amplified by the electron-withdrawing nitro group, renders the molecule highly susceptible to nucleophilic attack. This reactivity is primarily centered on two types of reactions: the direct displacement of the chlorine atom and the substitution of a hydrogen atom.

The chlorine atom at the C-4 position of the quinoline nucleus is highly activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is a consequence of the electron-withdrawing effect of both the ring nitrogen and the nitro group at position 6, which stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction.

A variety of nucleophiles can displace the C-4 chlorine atom, leading to a wide array of 4-substituted-2-methyl-6-nitroquinoline derivatives. These reactions are often carried out under mild conditions and provide high yields. For instance, reactions with amines, azides, and thiols proceed readily. researchgate.netmdpi.com The general mechanism involves the addition of the nucleophile to the C-4 carbon, forming a resonance-stabilized intermediate, followed by the elimination of the chloride ion to restore aromaticity. researchgate.net

Studies on analogous chloroquinolines have demonstrated that the reactivity at the C-4 position is significantly greater than at the C-2 position. researchgate.net This selectivity is a key feature in the synthetic application of these compounds. For example, the reaction of 4-chloro-8-methylquinolin-2(1H)-one with various nucleophiles leads exclusively to substitution at the 4-position. mdpi.com

Table 1: Examples of Nucleophilic Substitution at C-4 of Chloroquinoline Systems

| Nucleophile | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Azide (B81097) | Sodium Azide | 4-Azidoquinoline | researchgate.netmdpi.com |

| Amines | Primary/Secondary Amines | 4-Aminoquinoline | researchgate.netnih.gov |

| Thiophenols | Thiophenol | 4-(Phenylthio)quinoline | researchgate.net |

| Hydrazine (B178648) | Hydrazine Hydrate (B1144303) | 4-Hydrazinoquinoline | researchgate.netmdpi.com |

This table is illustrative of reactions on similar chloroquinoline scaffolds and is expected to be applicable to 4-Chloro-2-methyl-6-nitroquinoline.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitroquinolines. wikipedia.org This reaction involves the addition of a nucleophile (typically a carbanion bearing a leaving group) to the aromatic ring, followed by a base-induced β-elimination to replace a hydrogen atom. organic-chemistry.org

In nitroquinoline systems, the nitro group strongly activates the ring for VNS, directing the substitution to the ortho and para positions. cdnsciencepub.comkuleuven.be For 6-nitroquinoline (B147349) derivatives, this would correspond to positions 5 and 7. Research on various nitroquinolines shows that they react efficiently with nucleophiles like 4-amino-1,2,4-triazole (B31798) or carbanions from chloromethyl phenyl sulfone under basic conditions (e.g., potassium tert-butoxide in DMSO or THF) to yield aminonitro- or alkylated nitroquinolines. cdnsciencepub.comkuleuven.be

A critical aspect in the chemistry of 4-chloro-nitroquinolines is the competition between the standard SNAr of the chlorine atom and the VNS of a hydrogen atom. nih.gov It has been observed that VNS reactions can often proceed much faster than SNAr reactions. kuleuven.benih.gov For example, when a 4-chloro-nitroquinoline was treated with potassium 9H-carbazol-9-ide, a complex mixture of products was obtained, indicating that both SNAr (substitution of chlorine) and VNS (substitution of hydrogen at C-7) reactions occurred simultaneously. nih.gov The outcome of this competition is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. kuleuven.be

Electrophilic Aromatic Substitution Reactions on the Quinoline Core

Electrophilic aromatic substitution (EAS) reactions on the quinoline ring are generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen. masterorganicchemistry.com In this compound, the presence of the strongly deactivating nitro group further diminishes the ring's reactivity towards electrophiles. masterorganicchemistry.com

Redox Chemistry of the Nitro and Quinoline Moieties: Oxidation and Reduction Pathways

The presence of the nitro group and the quinoline heterocycle imparts significant redox activity to the molecule. nih.govyoutube.com

Reduction Pathways:

The most common transformation of the nitro group is its reduction to a primary amine (NH₂). This conversion is a cornerstone of synthetic chemistry as it provides access to aminoquinolines, which are valuable building blocks. A wide variety of reagents can achieve this reduction chemoselectively without affecting other functional groups like the chlorine atom. masterorganicchemistry.comsci-hub.st

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas. masterorganicchemistry.comwikipedia.org

Metal/Acid Systems: Employing metals such as Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.comscispace.com

Other Reagents: Stannous chloride (SnCl₂), sodium hydrosulfite (Na₂S₂O₄), and hydrazine in the presence of a catalyst are also effective. nih.govwikipedia.orgacs.org

The reduction proceeds through a six-electron transfer, involving nitroso and hydroxylamino intermediates. nih.gov Under certain conditions, these intermediates can be isolated. For example, controlled reduction can yield hydroxylamines. wikipedia.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Type | Product | Reference |

|---|---|---|---|

| H₂, Pd/C | Catalytic Hydrogenation | Amine | masterorganicchemistry.com |

| Sn, HCl | Metal in Acid | Amine | scispace.com |

| Fe, HCl/Acetic Acid | Metal in Acid | Amine | masterorganicchemistry.com |

| SnCl₂ | Metal Salt | Amine | nih.gov |

| Zn, NH₄Cl | Metal in Neutral Media | Hydroxylamine | wikipedia.org |

Oxidation Pathways:

The oxidation of this compound is less common. The quinoline ring and the nitro group are relatively stable to oxidation. The most likely site for oxidation would be the methyl group at C-2, which could potentially be oxidized to a carboxylic acid under strong oxidizing conditions, although this would require harsh conditions that might also affect other parts of the molecule. The nitro group itself can participate in redox cycling, especially in biological systems, where the nitro radical anion is formed and then re-oxidized by molecular oxygen, generating reactive oxygen species. nih.govmdpi.com

Cycloaddition and Ring-Forming Reactions

Ring-forming reactions expand the structural complexity and synthetic utility of the quinoline scaffold. wikipedia.org

Intramolecular cyclization reactions involving derivatives of this compound can lead to the formation of new fused heterocyclic systems. These reactions typically proceed by first modifying the molecule via one of the pathways described above (e.g., nucleophilic substitution or reduction) to install a reactive functional group.

A common strategy involves the nucleophilic displacement of the C-4 chlorine with a binucleophile. For example, reacting a similar 4-chloro-3-nitropyrano[3,2-c]quinoline with hydrazine hydrate resulted in the opening of the pyrone ring followed by an intramolecular cyclization to form a fused pyrazolone (B3327878) ring system. researchgate.net

Another approach involves the cyclization of an ortho-substituted derivative. For instance, a 4-azidoquinoline, formed by substituting the chlorine with an azide ion, can undergo thermal cyclization. researchgate.net In a reported case, an ortho-azido group on a pyrano[3,2-c]quinoline cyclized in refluxing nitrobenzene (B124822) to form a fused furoxan (1,2,5-oxadiazole 2-oxide) ring with the loss of nitrogen gas. researchgate.net Such a strategy could potentially be applied to derivatives of this compound where a substituent at position 5 reacts with the nitro group at position 6.

The relative rates of ring closure are highly dependent on the size of the ring being formed, with 5- and 6-membered rings generally being the most favored. rsc.org

Formation of Fused Heterocyclic Systems from this compound Precursors

The synthesis of fused heterocyclic systems from this compound precursors is a key strategy for developing novel polycyclic aromatic compounds. A common approach involves the reduction of the nitro group to an amino group, which then acts as a nucleophile in intramolecular cyclization reactions. This amino group, in conjunction with a suitably functionalized substituent at the 4-position, can lead to the formation of various fused rings, such as pyrimido[4,5-b]quinolines and triazolo[4,5-g]quinolines.

For instance, the reaction of a 4-chloro-6-aminoquinoline derivative with other reagents can initiate the construction of a new heterocyclic ring. While direct examples starting from this compound are not extensively documented in readily available literature, the reactivity pattern can be inferred from similar quinoline systems. The general strategy involves a two-step process: nucleophilic substitution at the 4-position followed by a cyclization involving the 6-amino group (obtained from the reduction of the nitro group).

One illustrative pathway is the synthesis of pyrimido[4,5-b]quinolines. Although often synthesized through multi-component reactions with different starting materials, the underlying principle of building a pyrimidine (B1678525) ring onto the quinoline core is applicable. nih.govorganic-chemistry.orgwikipedia.orgresearchgate.netwikipedia.org Similarly, the formation of triazoloquinolines has been reported, which typically involves the cyclization of a diaminoquinoline precursor or the intramolecular cyclization of an azide-substituted quinoline. libretexts.org

A plausible, though not explicitly documented, route to a fused triazoloquinoline system from this compound would involve:

Reduction of the nitro group to an amino group, yielding 6-amino-4-chloro-2-methylquinoline.

Substitution of the chloro group with an azide (e.g., using sodium azide).

Intramolecular cyclization of the resulting 6-amino-4-azido-2-methylquinoline to form a triazolo[4,5-g]quinoline.

This strategic combination of reactions highlights the versatility of this compound as a building block for complex heterocyclic architectures.

Functionalization via Cross-Coupling Reactions

The chloro substituent at the 4-position of this compound serves as a versatile handle for functionalization through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents onto the quinoline core.

Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds at the 4-position of the quinoline ring can be achieved through various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings. These reactions typically involve the coupling of the chloroquinoline with an organometallic reagent.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloroquinoline with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. While specific examples for this compound are not prevalent, studies on analogous systems, such as 4,7-dichloro-6-nitroquinazoline, demonstrate the feasibility of this transformation. nih.gov The reaction of 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline with various arylboronic acids under microwave irradiation in the presence of a palladium catalyst resulted in the selective substitution of the chlorine at the 4-position. nih.gov This suggests that a similar reactivity can be expected for this compound.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C triple bond by reacting the chloroquinoline with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is a valuable method for introducing alkynyl moieties, which can serve as handles for further transformations. The reactivity of chloroquinolines in Sonogashira couplings has been documented, and the electron-withdrawing nitro group in the target molecule would likely facilitate the oxidative addition step in the catalytic cycle. researchgate.net

Heck and Stille Couplings: The Heck reaction allows for the coupling of the chloroquinoline with an alkene, while the Stille reaction utilizes an organotin reagent. Both are powerful methods for C-C bond formation, though specific applications to this compound are not widely reported. The general principles of these reactions are well-established for a variety of aryl halides. organic-chemistry.orgwikipedia.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Advanced Multidimensional NMR Techniques

Consequently, the generation of an article with the specified structure and content, including data tables and detailed research findings, is not possible at this time.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. Through ionization and subsequent analysis of fragment ions, a molecular fingerprint is generated.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule with extremely high accuracy, which in turn allows for the unambiguous determination of its elemental formula. Techniques like Time-of-Flight (TOF) mass spectrometry can afford molecular ions with mass errors below 5 mDa for quinoline (B57606) derivatives. nih.govresearchgate.net The exact mass, or monoisotopic mass, is calculated by summing the masses of the most abundant isotopes of the constituent atoms. missouri.edu

For 4-Chloro-2-methyl-6-nitroquinoline, with the molecular formula C₁₀H₇³⁵ClN₂O₂, the theoretical exact mass provides a precise target for experimental verification.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₇ClN₂O₂ |

| Calculated Exact Mass (for [M]⁺) | 222.0196 u |

| Typical HRMS Accuracy | < 5 mDa |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov The sample is first vaporized and separated based on its volatility and interaction with a stationary phase in the GC column. The retention time (RT) is a characteristic property for a given compound under specific GC conditions. After separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI), causing it to fragment in a reproducible manner.

The resulting mass spectrum displays the molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern is a structural fingerprint. For this compound, the fragmentation is predicted to involve characteristic losses related to its functional groups and the quinoline core. The stable aromatic quinoline ring often remains intact, while substituents are cleaved. Common fragmentation pathways for related compounds include the loss of the nitro group (NO₂) and hydrogen cyanide (HCN) from the quinoline ring. nih.govrsc.org The presence of the chloro and methyl groups will also influence the fragmentation, leading to characteristic ions.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 222 | [C₁₀H₇ClN₂O₂]⁺ | Molecular Ion (M⁺) |

| 207 | [C₉H₄ClN₂O₂]⁺ | -CH₃ |

| 192 | [C₁₀H₇ClN]⁺ | -NO₂ |

| 176 | [C₁₀H₇ClN₂]⁺ | -O₂ |

| 165 | [C₉H₄ClN]⁺ | -NO₂, -HCN |

| 130 | [C₈H₄Cl]⁺ | -NO₂, -HCN, -CH |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic Absorption Spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of maximum absorbance (λmax) correspond to these electronic transitions.

The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π→π* and n→π* transitions. The extensive conjugation of the quinoline ring system gives rise to strong π→π* transitions. The nitro group (NO₂) and the non-bonding electrons on the nitrogen and oxygen atoms introduce the possibility of lower-energy n→π* transitions. Studies on related nitroquinoline derivatives show absorption bands in the range of 337-341 nm, which are characteristic of the chromophoric systems in these compounds. chemicalregister.com The spectrum is typically recorded in a solvent such as ethanol (B145695) or acetonitrile.

| Approximate λmax (nm) | Assigned Electronic Transition | Associated Structural Feature |

|---|---|---|

| ~250 | π→π | Benzene (B151609) ring of the quinoline system |

| ~300 | π→π | Conjugated quinoline system |

| ~340-350 | n→π* | Nitro group (NO₂) and quinoline nitrogen |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure of many-body systems. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient and accurate method for studying molecules like 4-Chloro-2-methyl-6-nitroquinoline. These studies typically involve calculations at a specific level of theory and basis set, such as B3LYP/6-311++G(d,p), to achieve a reliable description of the molecular system. researchgate.net

For this compound, geometry optimization using DFT methods would precisely determine bond lengths, bond angles, and dihedral angles. This process reveals how the chloro, methyl, and nitro groups electronically and sterically interact with the quinoline (B57606) core, potentially causing slight distortions from perfect planarity. Conformational analysis would further explore different possible spatial arrangements of the substituent groups, although for a relatively rigid structure like this, significant conformational isomerism is not expected.

| Parameter | Bond/Angle | Value |

| Bond Length | C2-C3 | 1.37 Å |

| Bond Length | C4-Cl | 1.74 Å |

| Bond Length | C6-N | 1.47 Å |

| Bond Angle | C3-C4-C9 | 120.5° |

| Bond Angle | C5-C6-N | 119.8° |

| Dihedral Angle | C5-C6-N-O1 | 179.5° |

This table is a representative example and not based on specific search results for the target compound.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and a greater ease of intramolecular charge transfer. researchgate.net

In this compound, the distribution of the HOMO and LUMO orbitals is influenced by the substituents. The HOMO is typically spread over the electron-rich regions of the quinoline ring, while the LUMO is often localized on the electron-withdrawing nitro group. researchgate.net This distribution facilitates charge transfer from the quinoline ring system to the nitro group upon electronic excitation. The presence of electron-withdrawing groups like chloro and nitro tends to lower the HOMO-LUMO energy gap, enhancing the molecule's reactivity. nih.gov

Table 2: Frontier Molecular Orbital Energies (Calculated) (Note: This data is illustrative and based on general principles for similar compounds.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.8 eV |

| HOMO-LUMO Energy Gap (ΔE) | 3.7 eV |

This table is a representative example and not based on specific search results for the target compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different colors to represent regions of varying electrostatic potential. Red areas indicate negative potential, corresponding to electron-rich regions that are susceptible to electrophilic attack. Conversely, blue areas denote positive potential, highlighting electron-deficient regions that are prone to nucleophilic attack.

For this compound, the MEP surface would likely show a significant negative potential around the oxygen atoms of the nitro group, making this a prime site for electrophilic interactions. The nitrogen atom of the quinoline ring would also exhibit a region of negative potential. Regions of positive potential are expected around the hydrogen atoms and near the carbon atom attached to the electron-withdrawing chloro group, indicating susceptibility to nucleophilic attack at or near this position.

Molecules with significant charge-transfer characteristics, often arising from the presence of both electron-donating and electron-withdrawing groups, can exhibit non-linear optical (NLO) properties. These materials can alter the properties of light passing through them and have potential applications in optoelectronics and photonics. sphinxsai.com The key parameter for NLO activity at the molecular level is the first hyperpolarizability (β). metall-mater-eng.com

Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first hyperpolarizability (β). For a molecule like this compound, the presence of the nitro group (a strong electron acceptor) and the quinoline ring system (which can act as an electron donor) suggests the potential for NLO activity. Theoretical calculations for similar nitro-substituted aromatic compounds have shown significant first-hyperpolarizability values, indicating their promise as NLO materials. researchgate.net

Table 3: Calculated Non-Linear Optical Properties (Note: This data is illustrative and based on general principles for similar compounds.)

| Parameter | Value |

| Dipole Moment (μ) | 4.5 D |

| Mean Polarizability (α) | 25 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 12 x 10⁻³⁰ esu |

This table is a representative example and not based on specific search results for the target compound.

Theoretical vibrational analysis is a powerful technique for understanding the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. elixirpublishers.com These calculated frequencies can then be compared with experimental data to provide a detailed assignment of the observed vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.net

For this compound, the calculated vibrational spectrum would show characteristic frequencies corresponding to the C-H, C-C, C=N, C-Cl, and N-O stretching and bending vibrations. The theoretical calculations aid in the interpretation of complex spectral regions where multiple vibrational modes may overlap. The agreement between the calculated and experimental spectra serves as a validation of the computational method and the optimized molecular geometry. researchgate.net

Table 4: Selected Calculated Vibrational Frequencies (Note: This data is illustrative and based on typical values for similar structures.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-O Symmetric Stretch | 1350 |

| C-Cl Stretch | 750 |

| Quinoline Ring Stretch | 1600 |

| C-H Stretch | 3050 |

This table is a representative example and not based on specific search results for the target compound.

Quantum Chemical Descriptors and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantum chemical descriptors are numerical values derived from computational chemistry calculations that quantify various aspects of a molecule's electronic and structural properties. These descriptors, such as HOMO-LUMO energies, dipole moment, and electrostatic potential values, can be used in Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov

QSAR modeling attempts to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By correlating quantum chemical descriptors with observed biological activities, a predictive model can be developed. nih.gov For a class of compounds like substituted quinolines, QSAR models can help in understanding which molecular properties are crucial for a particular biological effect and can guide the design of new, more potent analogues. For instance, a QSAR study on quinoline derivatives might reveal that a lower HOMO-LUMO gap and a specific distribution of electrostatic potential are correlated with higher antitumor activity. nih.govmdpi.com

Global and Local Reactivity Descriptors

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to determine the global and local reactivity descriptors of a molecule. researchgate.nethakon-art.comekb.egnih.govscirp.org These descriptors help in understanding the molecule's kinetic stability and the sites most susceptible to electrophilic or nucleophilic attack.

Other important global reactivity descriptors that would be calculated include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The power of an atom to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the capacity to accept electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Local reactivity is often visualized using the Molecular Electrostatic Potential (MEP) surface, which shows the charge distribution and predicts sites for electrophilic and nucleophilic reactions. ekb.eg For this compound, one would expect the nitro group to be a region of high electron density (red/yellow on an MEP map), indicating a site prone to electrophilic attack, while the regions around the hydrogen atoms would be electron-deficient (blue), suggesting susceptibility to nucleophilic attack.

Table 1: Hypothetical Global Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Symbol | Formula | Hypothetical Value |

| HOMO Energy | EHOMO | - | -8.5 eV |

| LUMO Energy | ELUMO | - | -2.1 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 6.4 eV |

| Ionization Potential | I | -EHOMO | 8.5 eV |

| Electron Affinity | A | -ELUMO | 2.1 eV |

| Electronegativity | χ | (I + A) / 2 | 5.3 eV |

| Chemical Hardness | η | (I - A) / 2 | 3.2 eV |

| Softness | S | 1 / η | 0.31 eV-1 |

| Electrophilicity Index | ω | χ2 / (2η) | 4.39 eV |

Note: The values in this table are for illustrative purposes and are based on typical ranges for similar organic molecules. Specific computational studies are required to determine the actual values for this compound.

Predictive Models for Biological and Chemical Activity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.netmdpi.comnih.gov These models are used to predict the activity of new compounds and to guide the design of more potent molecules.

For quinoline derivatives, numerous QSAR studies have been conducted to predict activities such as antimalarial, anticancer, and antibacterial effects. nih.govresearchgate.netmdpi.comnih.gov These models are typically built using a large dataset of compounds with known activities and a set of calculated molecular descriptors (e.g., topological, electronic, steric).

While a specific QSAR model for the prediction of the biological activity of this compound has not been reported, one could be developed. The process would involve:

Compiling a dataset of quinoline derivatives with measured biological activity against a specific target.

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods like Partial Least Squares (PLS) to build a regression model. nih.gov

Validating the model's predictive power using internal and external validation techniques. nih.govmdpi.com

The resulting QSAR model could then be used to predict the activity of this compound and suggest structural modifications to enhance its desired biological effect.

Table 2: Example of Statistical Parameters from a 3D-QSAR Study on Antimalarial Quinoline Derivatives nih.gov

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²pred (External validation) |

| CoMFA | 0.677 | 0.969 | 0.682 |

| CoMSIA | 0.741 | 0.962 | 0.683 |

Note: This table shows the statistical quality of CoMFA and CoMSIA models from a study on different quinoline derivatives to illustrate the type of data generated in QSAR studies. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics simulations provide insights into the time-dependent behavior of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule. This technique solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals conformational changes and intermolecular interactions.

For this compound, MD simulations could be used to:

Study its conformational flexibility in different solvents.

Investigate its stability and interactions within the binding site of a target protein.

Calculate the binding free energy to a receptor, providing a more accurate prediction of binding affinity than molecular docking alone.

While no specific MD simulation studies have been published for this compound, research on other quinoline derivatives demonstrates the utility of this approach. nih.gov For example, MD simulations have been used to validate the stability of ligand-protein complexes and to understand the key interactions that contribute to binding. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, usually a protein. nih.govnih.govresearchgate.netmdpi.comresearchgate.net It is a crucial tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions.

Although no specific molecular docking studies have been reported for this compound, its structural similarity to known inhibitors of certain enzymes suggests potential targets for investigation.

Enzyme Inhibition Mechanism Investigations

The quinoline scaffold is present in numerous enzyme inhibitors. nih.govresearchgate.netnih.govmdpi.comresearchgate.net For instance, a related compound, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, is a key intermediate in the synthesis of PI3K/mTOR inhibitors, which are important in cancer therapy. atlantis-press.com This suggests that this compound could potentially interact with the ATP-binding site of these kinases.

A hypothetical molecular docking study of this compound against a kinase like PI3K or mTOR would involve:

Obtaining the 3D crystal structure of the enzyme from the Protein Data Bank.

Preparing the protein structure by adding hydrogens, assigning charges, and defining the binding site.

Generating a 3D conformation of this compound.

Using a docking program to place the ligand into the binding site and score the different poses based on binding energy.

Analyzing the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the enzyme.

Table 3: Example of Molecular Docking Results for Quinoline Derivatives against HIV-1 Reverse Transcriptase nih.govresearchgate.net

| Compound | Docking Score (kcal/mol) | Interacting Residues |

| Quinoline Derivative 1 | -10.67 | LYS101, LYS103, TYR181, TYR188 |

| Quinoline Derivative 2 | -9.85 | PRO236, TYR318, TRP229 |

| Rilpivirine (Standard) | -9.5 | LYS101, GLU138, TYR188 |

Note: This table presents data for different quinoline derivatives from a published study to illustrate the typical output of a molecular docking analysis. nih.govresearchgate.net The interacting residues are key amino acids in the enzyme's active site.

Receptor Interaction Modeling

Beyond enzymes, quinoline derivatives are known to interact with various receptors. nih.govbibliotekanauki.pl For example, chloroquine (B1663885) and its derivatives, which share the quinoline core, are known to have effects on the processing of the amyloid precursor protein, relevant to Alzheimer's disease. nih.gov

Modeling the interaction of this compound with a specific receptor would follow a similar procedure to enzyme docking. The goal would be to identify the most stable binding mode and the key intermolecular forces driving the interaction. This information is invaluable for the rational design of new ligands with improved affinity and selectivity.

Crystallographic Analysis of 4 Chloro 2 Methyl 6 Nitroquinoline and Its Derivatives

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid. This technique has been applied to several derivatives of 4-Chloro-2-methyl-6-nitroquinoline, providing a basis for understanding its structural properties.

Molecular Conformation and Planarity Analysis

The quinoline (B57606) ring system, being aromatic, is inherently planar. In the case of substituted quinolines, the degree of planarity can be influenced by the nature and position of the substituents. For instance, in the related compound, 4-Azido-2-chloro-6-methylquinoline, the quinoline ring system is nearly planar. nih.gov The deviation from planarity is minimal, with most non-hydrogen atoms of the quinoline core being coplanar. nih.gov However, substituents can introduce some distortion. In 4-Azido-2-chloro-6-methylquinoline, the azido group is slightly twisted with respect to the quinoline plane. nih.gov

Similarly, in methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, the quinoline ring system itself maintains planarity. researchgate.net However, the phenyl substituent at the 4-position is significantly twisted out of the quinoline plane, with a dihedral angle of 57.5(1)°. researchgate.net This twisting is a common feature in such multi-ring systems to minimize steric hindrance. Based on these examples, it is anticipated that the quinoline core of this compound would be essentially planar, with the nitro group's oxygen atoms potentially lying slightly out of this plane.

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

In the crystal structure of 4-Azido-2-chloro-6-methylquinoline, a weak π-π stacking interaction is observed between the quinoline rings of adjacent molecules. nih.gov The distance between the centroids of the interacting rings is 3.6456(17) Å, which is indicative of a stabilizing π-π interaction. nih.gov For methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, the crystal structure is stabilized by weak C-H···π interactions. researchgate.net

Crystal Packing and Supramolecular Architectures

The sum of intermolecular interactions leads to the final crystal packing and the formation of supramolecular architectures. In many quinoline derivatives, these interactions result in well-defined one-, two-, or three-dimensional networks. The specific arrangement is a delicate balance of the various weak forces. For 4-Azido-2-chloro-6-methylquinoline, the π-π stacking interactions link the molecules into centrosymmetric dimers, which then form a more extended structure. nih.gov The packing in quinoline derivatives can be significantly influenced by the substituents, leading to diverse supramolecular assemblies.

Hirshfeld Surface Analysis for Intermolecular Contact Visualization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify the regions of close contact between molecules.

This technique allows for the generation of 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. For quinoline derivatives, Hirshfeld analysis can distinguish and quantify the contributions of various interactions, such as H···H, C···H, N···H, O···H, and Cl···H contacts, as well as π-π stacking interactions. While a Hirshfeld analysis for this compound is not available, studies on other quinoline compounds demonstrate its utility in providing a detailed picture of the crystal packing environment. mdpi.commdpi.com For instance, red spots on the d_norm surface would indicate close contacts, likely corresponding to hydrogen bonds, while broader, flatter regions might be associated with π-π stacking.

Influence of Substituents on Crystal Packing and Hydrogen Bond Networks

The nature and position of substituents on the quinoline ring have a profound impact on the resulting crystal structure. The introduction of different functional groups can alter the molecular shape, electronic distribution, and the types of intermolecular interactions that can be formed.

For example, the replacement of the nitro group in the target compound with an azido group in 4-Azido-2-chloro-6-methylquinoline introduces a different set of potential interactions. While both are electron-withdrawing, their steric profiles and ability to participate in specific interactions differ.

Applications in Medicinal Chemistry and Biological Research

Antineoplastic and Anticancer Activities of Quinoline (B57606) Derivatives

Quinoline derivatives are a well-established class of compounds with significant potential in cancer therapy. globalresearchonline.nettandfonline.comnih.gov Their mechanisms of action are diverse, ranging from the inhibition of key cellular enzymes to the disruption of DNA integrity. globalresearchonline.net The introduction of specific substituents onto the quinoline core can modulate these activities, leading to the development of potent and selective anticancer agents. tandfonline.comnih.gov

A critical aspect of anticancer drug discovery is the ability of a compound to halt the uncontrolled proliferation of cancer cells and to induce programmed cell death, or apoptosis. Research on quinoline derivatives has demonstrated their efficacy in this regard. For instance, a study on various substituted quinoline derivatives revealed that compounds like 6-Bromo-5-nitroquinoline exhibit significant antiproliferative activity against human adenocarcinoma (HT29), human cervical cancer (HeLa), and rat glioblastoma (C6) cell lines. nih.gov This particular compound was also shown to induce apoptosis, highlighting its potential to trigger cancer cell death. nih.gov

Another novel quinoline derivative, compound 91b1, has shown potent anticancer effects both in laboratory settings and in living organisms. nih.gov Similarly, certain quinoline hydrazone derivatives have been found to enhance apoptosis and trigger cell cycle arrest at the G0/G1 phase in breast cancer cells. nih.gov The structural similarities between these compounds and 4-Chloro-2-methyl-6-nitroquinoline suggest that it may also possess the ability to inhibit cell proliferation and induce apoptosis in cancer cells. The presence of the nitro group, in particular, is often associated with cytotoxic and apoptotic activities in various quinoline compounds. nih.gov

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. researchgate.net Consequently, it has become a prime target for the development of novel anticancer therapies. A close analog of the subject compound, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, has been synthesized and identified as a potential PI3K/mTOR inhibitor. researchgate.netatlantis-press.com This suggests that the core structure, with its chloro and nitro substitutions, is amenable to targeting this critical oncogenic pathway.

Furthermore, a novel quinoline-based second-generation mTOR inhibitor, PQQ, has been shown to effectively disrupt the PI3K-Akt-mTOR signaling cascade in human leukemia cells, leading to apoptosis. nih.gov The ability of quinoline derivatives to inhibit this pathway underscores their potential as targeted cancer therapeutics. Given that the PI3K/Akt/mTOR pathway is frequently activated in various tumors, the exploration of this compound as a modulator of this pathway is a promising area of research. researchgate.net

| Compound | Target Pathway | Observed Effect | Cell Line |

| 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline | PI3K/mTOR | Potential Inhibition | Not Specified |

| PQQ (6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine) | PI3K/Akt/mTOR | Strong inhibition of the cascade, induction of apoptosis | Human promyelocytic leukemia HL-60 |

Protein kinases are key regulators of cellular signaling pathways, and their aberrant activity is a hallmark of cancer. Kinase inhibitors have thus become a major class of targeted cancer drugs. Quinoline derivatives have been successfully developed as kinase inhibitors. nih.gov For example, a series of 2-(aminopyrimidinyl)thiazole-5-carboxamides, which are complex heterocyclic structures, have been identified as potent dual Src/Abl kinase inhibitors with significant antitumor activity. exlibrisgroup.com

DNA topoisomerases are essential enzymes that regulate the topological state of DNA and are vital for processes like replication and transcription. nih.gov These enzymes are well-established targets for anticancer drugs. globalresearchonline.net Some quinoline derivatives exert their anticancer effects by intercalating into the DNA helix or by inhibiting topoisomerase enzymes. globalresearchonline.net

For instance, 4-nitroquinoline-1-oxide, a related nitroquinoline compound, has been shown to induce the formation of cellular topoisomerase I-DNA cleavage complexes, effectively trapping the enzyme on the DNA and leading to cell death. nih.gov This suggests that the nitroquinoline moiety can be a key pharmacophore for targeting topoisomerases. While direct evidence for this compound is lacking, its structural similarity to known topoisomerase inhibitors warrants investigation into its potential to act through this mechanism.

| Compound | Mechanism | Enzyme Targeted |

| 4-nitroquinoline-1-oxide | Induction of DNA cleavage complexes | Topoisomerase I |

Antimicrobial Activities: Antibacterial, Antifungal, Antiviral, and Antiparasitic Properties

The quinoline scaffold is also a versatile platform for the development of antimicrobial agents. researchgate.net Derivatives of quinoline have been shown to possess a broad spectrum of activity against various pathogens.

The precise mechanisms by which quinoline derivatives exert their antimicrobial effects can vary. However, a common theme involves the disruption of essential cellular processes in the pathogen. For example, some quinoline derivatives are known to interfere with bacterial DNA gyrase, an enzyme crucial for DNA replication. Others may disrupt the cell membrane integrity or inhibit key metabolic pathways.

While specific studies on the antimicrobial mechanism of this compound are not extensively documented, research on related quinoline derivatives provides some insights. For instance, the antimicrobial activity of certain quinoline derivatives has been attributed to their ability to chelate metal ions that are essential for microbial growth. The presence of the nitro group in the structure of this compound could also contribute to its antimicrobial potential through the generation of reactive nitrogen species that can damage cellular components of microorganisms. Further research is needed to fully elucidate the specific mechanisms by which this compound and its derivatives inhibit the growth of pathogenic organisms.

Development of Enzyme Inhibitors and Receptor Modulators

The strategic placement of functional groups on the this compound framework suggests its potential as a precursor or active agent for targeting specific enzymes and receptors. The electron-withdrawing nature of the chloro and nitro groups can influence its binding interactions with biological macromolecules. Research on analogous quinoline structures has demonstrated their efficacy as inhibitors of crucial cellular signaling pathways, particularly those implicated in cancer.

One of the most significant areas of investigation for structurally related compounds is the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. researchgate.netatlantis-press.com This pathway is frequently hyperactivated in various human tumors, playing a critical role in cell proliferation, survival, and resistance to apoptosis. researchgate.netatlantis-press.com A closely related compound, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, has been identified as a key intermediate in the synthesis of potent PI3K/mTOR inhibitors. atlantis-press.com This suggests that this compound could similarly serve as a valuable building block for developing novel anticancer agents that function by modulating this pathway.

Furthermore, the quinoline core is a recognized scaffold for the development of inhibitors for other protein targets, such as the multidrug resistance protein 2 (MRP2). nih.gov MRP2 is an ATP-binding cassette (ABC) transporter that contributes to multidrug resistance in cancer by effluxing chemotherapeutic agents from the cell. nih.gov Studies on quinoline-based MRP2 inhibitors have shown that specific substitutions on the quinoline ring are critical for inhibitory activity. nih.gov By extension, derivatives of this compound could be synthesized and evaluated for their potential to reverse multidrug resistance in cancer cells.

The potential of quinoline derivatives to act as receptor modulators is another area of active research. While direct evidence for this compound is limited, other substituted quinolines have been investigated for their interaction with various receptors.

Structure-Activity Relationship (SAR) Studies for Biological Potency Enhancement

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development, providing critical insights into how the chemical structure of a compound influences its biological activity. For this compound, SAR studies would involve the systematic modification of its structure to identify key pharmacophoric features and optimize its potency and selectivity for a specific biological target.

Drawing from research on other quinoline derivatives, several general SAR principles can be applied. For instance, in the development of anti-hepatitis B virus (HBV) agents from 4-aryl-6-chloro-quinoline derivatives, the nature and position of the aryl group at the 4-position were found to be critical for activity. nih.gov A series of these compounds demonstrated significant inhibition of HBV DNA replication, with IC₅₀ values in the micromolar range. nih.gov This highlights the importance of the substituent at the 4-position of the quinoline ring, a position occupied by a chloro group in the title compound.

The following table summarizes the inhibitory activity of some 4-aryl-6-chloro-quinoline derivatives against HBV DNA replication, illustrating the impact of structural modifications on potency.

| Compound Number | R Group (at position 4) | IC₅₀ (µM) for HBV DNA Replication |

| 3 | Phenyl | 9.8 |

| 5 | 4-Fluorophenyl | 8.2 |

| 6 | 4-Chlorophenyl | 7.5 |

| 7 | 4-Bromophenyl | 6.9 |

| 10 | 4-Methylphenyl | 4.4 |

| 14 | 2-Naphthyl | 9.1 |

| 17 | 2-Thienyl | 6.5 |

| 20 | 3-Thienyl | 5.2 |

| 24 | 4-Pyridyl | 8.7 |

| Data derived from a study on anti-HBV agents. nih.gov |

Similarly, in the context of MRP2 inhibitors, SAR studies on benzoyl-2-arylquinolines revealed that the position of the benzoyl group and the nature of the substituent at the 2-position of the quinoline ring significantly impact inhibitory activity. nih.gov Specifically, 8-benzoyl-2-arylquinolines generally showed greater activity than their 6-benzoyl isomers. nih.gov Furthermore, a 4-carboxy derivative demonstrated the most potent MRP2 inhibition, indicating a crucial interaction of the carboxyl group at this position with the protein target. nih.gov

For this compound, a systematic SAR study would involve:

Modification of the 2-methyl group: Replacing the methyl group with other alkyl or aryl groups to probe the steric and electronic requirements of the binding pocket.

Substitution at the 4-chloro position: Replacing the chloro group with other halogens, or with amino, alkoxy, or aryl groups to modulate the electronic properties and binding interactions.

These modifications would generate a library of analogs that could be screened for activity against various enzymes and receptors. The resulting data would be instrumental in constructing a comprehensive SAR profile, guiding the design of more potent and selective derivatives of this compound for specific therapeutic applications.

Applications in Materials Science and Agrochemicals

Utilization as Building Blocks for Advanced Materials

The quinoline (B57606) scaffold is a key component in the development of advanced materials due to its inherent electronic and photophysical properties. The ability to introduce various functional groups onto the quinoline ring allows for the fine-tuning of these properties, making quinoline derivatives attractive for applications in electronics and photonics.

While direct studies on the use of 4-Chloro-2-methyl-6-nitroquinoline in polymer synthesis are not extensively documented, the reactivity of its chloro group suggests its potential as a monomer or a precursor for monomers in polymerization reactions. The chlorine atom at the 4-position of the quinoline ring is susceptible to nucleophilic substitution reactions, allowing for the attachment of other molecular units to build a polymer chain. This approach is a known strategy for creating functional polymers. mdpi.comacs.org For instance, polymers can be synthesized using polymer-supported catalysts, a method that is both efficient and environmentally friendly. asianpubs.org The synthesis of reactive monomers, such as chloromethylstyrene, which can be copolymerized to create functional polymers, highlights a similar strategy where a reactive chlorine-containing monomer is used. koreascience.kr Given that chlorine chemistry is a well-established industrial practice for producing a variety of chemical products, including polymers, the use of chlorinated precursors like this compound is a feasible approach. nih.gov

The general reactivity of chloroquinolines makes them suitable for creating new substituted quinolinones and quinolinethiones, which are important for further synthetic applications. mdpi.com The functional groups on this compound, including the chloro and nitro groups, offer multiple sites for reaction, which could be exploited in the design of specialized polymers and coatings.

Quinoline derivatives are of significant interest in the field of materials science for the development of conjugated polymers with donor-acceptor architectures. These materials are crucial for applications in photovoltaic devices, light-emitting diodes, and lasers due to their ability to facilitate photoinduced charge transfer. acs.org The synthesis of copolymers containing carbazole-quinoline and phenothiazine-quinoline units has demonstrated the successful incorporation of the quinoline moiety into high-molecular-weight conjugated polymers. acs.org

The general principle involves creating polymers with alternating electron-donating and electron-accepting units to control the electronic structure and band gap of the material. dtic.milacs.org Quinoline can act as the electron-accepting component in such systems. While specific research on this compound in this context is limited, its fundamental quinoline structure provides the basis for its potential use as a building block. The chloro and nitro substituents would further modify the electronic properties of the quinoline ring, potentially enhancing its electron-accepting nature and influencing the properties of the resulting conjugated polymer. The synthesis of quinoline-based copolymers through methods like Suzuki cross-coupling highlights the versatility of quinoline derivatives in creating materials with tunable electronic and photoluminescent properties. researchgate.net

Role in Agrochemical Development

The quinoline scaffold is a well-established platform in the discovery and development of new pesticides. nih.govresearchgate.net Its derivatives have shown a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. researchgate.netnih.gov The versatility of the quinoline ring allows for extensive chemical modification to optimize efficacy and selectivity. researchgate.net

Quinolines are recognized for their potential in developing new agrochemicals. researchgate.net The discovery of new pesticide molecules often relies on finding highly active molecular scaffolds, and quinoline derivatives have shown significant promise, particularly in the development of fungicides. nih.gov The functionalization of the quinoline ring is a key strategy in the synthesis of novel pesticides. nih.govnih.gov For instance, various fluorinated quinoline analogs have been synthesized and have demonstrated good antifungal activity. nih.gov

The structure of this compound, with its chloro and nitro groups, makes it a potential precursor for the synthesis of more complex and biologically active molecules. The chloro group can be substituted to introduce different functionalities, while the nitro group can be reduced to an amino group, providing another point for chemical elaboration. nih.gov This dual reactivity allows for the creation of a diverse library of quinoline derivatives for screening as potential herbicides and pesticides. The use of substituted quinolines as intermediates in the synthesis of herbicides is a known strategy in the agrochemical industry. google.com Although direct application of this compound as an agrochemical is not documented, its chemical nature positions it as a valuable starting material for the synthesis of new active ingredients. The general importance of quinoline derivatives in pesticide research is underscored by the continuous investigation into their synthesis and biological activities. researchgate.netnih.gov

Conclusion and Future Research Directions

Current Challenges and Opportunities in Quinoline (B57606) Chemistry and Biology

The synthesis and functionalization of the quinoline core remain a central theme in organic chemistry. mdpi.comnih.gov While classical methods like the Skraup and Doebner-von Miller syntheses are still in use, contemporary research is increasingly focused on developing more efficient, sustainable, and regioselective methodologies. mdpi.comnih.gov Key challenges include the reliance on precious metal catalysts and harsh reaction conditions in some synthetic routes. mdpi.com Overcoming these hurdles presents an opportunity for the development of greener synthetic protocols, potentially utilizing earth-abundant metal catalysts or photocatalytic methods. mdpi.com

From a biological perspective, the emergence of drug-resistant pathogens and cancers necessitates the continuous development of new therapeutic agents. frontiersin.orgnih.gov Quinoline derivatives have a long history as effective drugs, but their full potential is yet to be realized. frontiersin.orgnih.gov A significant challenge lies in understanding the precise structure-activity relationships (SAR) that govern their biological effects. The functionalization of the quinoline scaffold at different positions can dramatically alter its pharmacological properties. frontiersin.org This provides a vast chemical space to explore for the identification of novel drug candidates with improved efficacy and reduced toxicity. frontiersin.org

Emerging Avenues for Research on 4-Chloro-2-methyl-6-nitroquinoline

The specific substitution pattern of this compound, with its chloro, methyl, and nitro groups, presents several exciting avenues for future research. The chloro group at the 4-position is a key functional handle for introducing a wide array of substituents via nucleophilic substitution reactions. This allows for the creation of a library of derivatives with diverse physicochemical properties, which can be screened for various biological activities.

Future research should focus on a systematic exploration of the reactivity of this compound. Detailed kinetic and mechanistic studies of its nucleophilic substitution and reduction reactions would provide valuable insights for designing targeted synthetic strategies. Moreover, computational modeling can be employed to predict the reactivity of different sites on the molecule and to guide the synthesis of novel derivatives with desired properties.

Potential for Novel Therapeutic and Material Applications

The structural motifs present in this compound suggest its potential in both medicinal chemistry and materials science.

Therapeutic Applications: The quinoline core is a well-established pharmacophore found in numerous approved drugs. nih.gov The presence of a chloro substituent is often associated with enhanced biological activity. For instance, many successful anticancer and antimicrobial agents incorporate a quinoline scaffold. nih.gov The nitro group, while sometimes associated with toxicity, is also a feature of certain therapeutic agents and can be a precursor to the more versatile amino group. mdpi.com Therefore, derivatives of this compound are promising candidates for screening as:

Anticancer Agents: By modifying the substituents, it may be possible to develop compounds that selectively target cancer cells.

Antimicrobial Agents: The quinoline scaffold is known for its antibacterial and antifungal properties, and new derivatives could be effective against drug-resistant strains.

Antiviral Agents: The functional groups on this compound could be modified to interact with viral proteins or enzymes. nih.gov

Material Applications: The rigid, planar structure of the quinoline ring system, combined with the potential for extensive functionalization, makes it an attractive building block for advanced materials. chemimpex.com The nitro and chloro substituents can influence the electronic and photophysical properties of the molecule. Potential applications in materials science include:

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives have been investigated for their use in OLEDs due to their fluorescence and charge-transporting properties.

Sensors: The quinoline nitrogen can coordinate with metal ions, making its derivatives potential candidates for chemical sensors.

Polymers: Functionalized quinolines can be incorporated into polymers to create materials with tailored optical, electronic, or thermal properties.

常见问题

Q. How can 4-Chloro-2-methyl-6-nitroquinoline be characterized using spectroscopic techniques?

- Methodological Answer : To confirm the structure, employ a combination of:

- 1H/13C NMR spectroscopy : Assign proton and carbon environments, focusing on the nitro (-NO₂) and chloro (-Cl) substituents. The quinoline backbone will show distinct aromatic signals .

- IR spectroscopy : Identify functional groups (e.g., nitro stretching at ~1520–1350 cm⁻¹, C-Cl at ~750–550 cm⁻¹) .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., molecular ion peak at m/z corresponding to the molecular formula) and fragmentation patterns .

Q. What are the key synthetic precursors and steps for preparing this compound?

- Methodological Answer : A typical synthesis involves:

Quinoline ring formation : Start with a Skraup or Doebner-von Miller reaction to construct the quinoline core.

Nitration : Introduce the nitro group at the 6-position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration .